(E/Z)-3PO

PFKFB3 binding isothermal titration calorimetry target engagement

Distinguishing PFKFB3-specific effects from general glycolysis-dependent phenotypes is challenging. 3PO (CAS 18550-98-6) solves this by inhibiting glycolysis without direct PFKFB3 binding (no binding at ≤750 μM), causing intracellular lactate accumulation and pH reduction. • Essential negative control for PFKFB3 target engagement studies; use alongside PFK15 or AZ67. • Anti-inflammatory activity in ECs (20 μM inhibits IKKα/β & JNK phosphorylation) not recapitulated by PFKFB3 silencing. • Anti-angiogenic at 10-25 μM in vitro; suppresses vessel sprouting. Supplied with rigorous analytical QC and global shipping.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 18550-98-6
Cat. No. B1666313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-3PO
CAS18550-98-6
Synonyms3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
3PO compound
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
InChIKeyUOWGYMNWMDNSTL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3PO: Glycolysis Inhibitor and Angiogenesis Research Tool


3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, CAS 18550-98-6) is a small-molecule chalcone derivative originally identified as a competitive PFKFB3 inhibitor with a reported IC₅₀ of 22.9 μM against recombinant human PFKFB3 [1]. However, recent biophysical studies have demonstrated that 3PO does not bind directly to PFKFB3 even at concentrations up to 750 μM, instead inhibiting glycolysis through intracellular lactate accumulation and pH reduction [2]. Despite this revised mechanism, 3PO remains a widely employed tool compound for attenuating glycolytic flux, suppressing glucose uptake, reducing pathological angiogenesis, and inhibiting endothelial cell proliferation and migration across multiple in vitro and in vivo models [3].

Why 3PO Cannot Be Substituted with Other PFKFB3 Inhibitors


Simple substitution of 3PO with more potent PFKFB3 inhibitors such as PFK15 (IC₅₀ = 207 nM), PFK158 (IC₅₀ = 137 nM), or AZ67 (IC₅₀ = 18 nM) is scientifically unjustified because these compounds operate through fundamentally different mechanisms . 3PO inhibits glycolysis without binding PFKFB3, causing intracellular lactate accumulation and acidification that affects multiple downstream pathways including NFκB and stress-activated kinase signaling independently of PFKFB3 [1]. In contrast, PFK15 and PFK158 directly bind PFKFB3 and suppress F2,6BP synthesis, while AZ67 inhibits angiogenesis without decreasing lactate production or ATP levels [2]. For studies requiring validation that observed phenotypic effects are genuinely PFKFB3-dependent, 3PO serves as a critical negative control compound precisely because it produces glycolysis inhibition without target engagement .

Head-to-Head Differentiation Evidence for Procurement


Target Binding: No Detectable PFKFB3 Engagement

By isothermal titration calorimetry (ITC), 3PO demonstrated no detectable binding to recombinant PFKFB3 protein at concentrations up to 750 μM, whereas the specific PFKFB3 inhibitor AZ67 exhibited clear binding at 3 μM under identical assay conditions [1]. This absence of direct target engagement fundamentally distinguishes 3PO from all direct PFKFB3-binding inhibitors.

PFKFB3 binding isothermal titration calorimetry target engagement mechanism of action

Enzymatic Inhibition Potency Comparison

In recombinant PFKFB3 enzymatic assays, 3PO exhibits an IC₅₀ of 22.9 μM, which is approximately 110-fold less potent than its quinolinyl analog PFK15 (IC₅₀ = 207 nM) and approximately 167-fold less potent than the clinical-stage derivative PFK158 (IC₅₀ = 137 nM) . This substantial potency gap reflects fundamental differences in molecular structure and target interaction.

PFKFB3 inhibition IC50 comparison potency differentiation recombinant enzyme assay

Anti-Inflammatory NFκB Pathway Inhibition

In primary human umbilical vein endothelial cells (HUVECs) stimulated with IL-1β, 3PO (20 μM) caused rapid and transient reduction in phosphorylation of both IKKα/β and JNK, thereby inhibiting NFκB and stress-activated kinase signaling pathways [1]. In contrast, treatment with the alternative PFKFB3 inhibitor YN1 (20 μM, IC₅₀ = 0.67 μM) failed to prevent cytokine-induced NFκB signaling or upregulation of adhesion molecules VCAM-1 and E-selectin [1].

NFκB signaling IKK phosphorylation JNK pathway endothelial inflammation

Angiogenesis Inhibition Without Lactate Reduction: 3PO vs. AZ67 Differential Effects on Lactate Production

3PO inhibits angiogenesis through mechanisms that include intracellular lactate accumulation and pH reduction [1], whereas the potent PFKFB3 inhibitor AZ67 (IC₅₀ = 18 nM) inhibits endothelial tube formation without decreasing lactate production or ATP levels [2]. This mechanistic divergence—3PO increases intracellular lactate through transporter modulation, AZ67 acts through PFKFB3 inhibition without altering lactate—produces distinct experimental phenotypes despite both compounds inhibiting angiogenesis.

angiogenesis lactate production glycolytic flux endothelial metabolism

Pharmacokinetic Profile: 3PO Exhibits Ultra-Rapid Clearance Distinguishing It from PFK158

In C57Bl/6 mice following intravenous administration, 3PO displays extremely rapid clearance (CL = 2312 mL/min/kg) with a short terminal half-life (T₁/₂ = 0.3 hr), Cmax of 113 ng/mL, and AUC₀₋ᵢₙf of 36 ng·hr/mL . In contrast, the 3PO derivative PFK158 was specifically developed to overcome these poor PK properties and demonstrates substantially improved pharmacokinetics enabling in vivo tumor growth inhibition [1].

pharmacokinetics clearance half-life in vivo dosing

Cell Cycle Arrest: 3PO Induces G2/M Phase Arrest Distinct from S-Phase Arrest Reported for Other Glycolysis Inhibitors

3PO induces G2/M phase cell cycle arrest in vitro, an effect preceded by decreased intracellular Fru-2,6-BP levels and reduced glucose uptake . This G2/M arrest profile distinguishes 3PO from other glycolysis inhibitors such as 2-deoxyglucose, which typically induces G1 or S-phase arrest. Additionally, 3PO demonstrates selective growth inhibition against Ras-transformed bronchial epithelial cells (IC₅₀ ~1.5 μM) relative to normal human bronchial epithelial cells .

cell cycle G2/M arrest proliferation transformed cells

Research Application Scenarios and Procurement Guidance


PFKFB3 Target Validation Negative Control

When validating whether a phenotypic effect is genuinely mediated through PFKFB3, 3PO serves as an essential negative control. Use 3PO alongside a direct PFKFB3-binding inhibitor (e.g., PFK15, AZ67, or PA-1) to distinguish PFKFB3-dependent effects from glycolysis-dependent, PFKFB3-independent outcomes. Since 3PO inhibits glycolysis without binding PFKFB3 at concentrations up to 750 μM [1], any phenotype observed with both 3PO and a direct PFKFB3 inhibitor likely reflects glycolysis inhibition rather than specific PFKFB3 target engagement. Phenotypes observed only with direct PFKFB3 inhibitors indicate target-specific effects.

Inflammatory Endothelial Activation and NFκB Crosstalk

For investigations of inflammation-metabolism crosstalk in endothelial cells, 3PO provides unique anti-inflammatory activity not shared by YN1 or other direct PFKFB3 inhibitors. At 20 μM, 3PO inhibits IL-1β- and TNF-induced IKKα/β and JNK phosphorylation, thereby suppressing NFκB and stress-activated kinase signaling pathways [2]. shRNA-mediated PFKFB3 silencing fails to recapitulate this anti-inflammatory effect, confirming the PFKFB3-independent nature of 3PO's activity. This application is particularly relevant for asthma, acute lung injury, and atherosclerosis research models.

Acute In Vitro Angiogenesis Assays

3PO effectively reduces vessel sprouting in endothelial cell spheroids, zebrafish embryos, and postnatal mouse retina by inhibiting EC proliferation and migration [3]. It also suppresses vascular hyperbranching induced by Notch or VEGFR1 inhibition and amplifies the anti-angiogenic effect of VEGF blockade. Use 3PO at 10-25 μM for acute in vitro angiogenesis assays where transient glycolysis inhibition is sufficient to produce measurable anti-angiogenic effects. For in vivo angiogenesis studies, consider local administration (e.g., intravitreal injection) to circumvent rapid systemic clearance (T₁/₂ = 0.3 hr in mice) .

Cancer Cell Glycolysis Dependency Studies

3PO attenuates proliferation of multiple human malignant hematopoietic and adenocarcinoma cell lines with IC₅₀ values ranging from 1.4 to 24 μM, and demonstrates selective growth inhibition against Ras-transformed cells relative to normal bronchial epithelial cells . 3PO also suppresses glucose uptake and decreases intracellular Fru-2,6-BP, lactate, ATP, NAD⁺, and NADH concentrations. For cancer metabolism studies, use 3PO as a tool to probe glycolytic dependency in Ras-driven malignancies or when partial glycolysis inhibition is preferred over complete metabolic shutdown. Note that PFK158 or PFK15 should be selected for in vivo tumor xenograft studies due to superior pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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